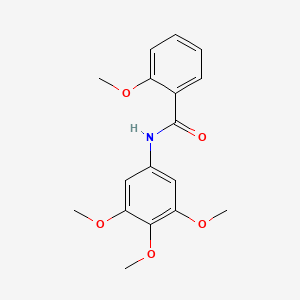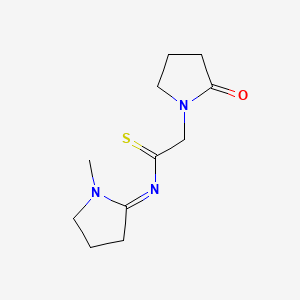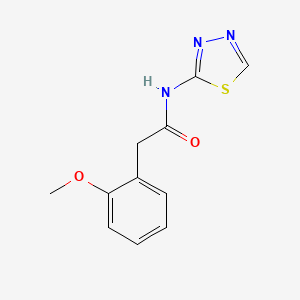
1-(2-furylmethyl)-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(phenylacetyl)piperazine, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These biochemical and physiological effects may contribute to its therapeutic effects in various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It also exhibits potent and consistent effects in animal models. However, this compound has some limitations as well. It has a relatively short half-life, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop specific therapeutic interventions.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-4-(phenylacetyl)piperazine. One area of focus could be the development of novel this compound derivatives with improved pharmacokinetic properties and specific receptor selectivity. Another area of focus could be the investigation of the potential therapeutic applications of this compound in various disorders, such as schizophrenia, anxiety, and addiction. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
Métodos De Síntesis
1-(2-furylmethyl)-4-(phenylacetyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 2-furylmethylamine with phenylacetyl chloride in the presence of a base to form 1-(2-furylmethyl)-4-phenylacetyl piperazine intermediate. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential as a therapeutic agent for the treatment of drug addiction, as it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(13-15-5-2-1-3-6-15)19-10-8-18(9-11-19)14-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHNFOOBPKTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)